molecular formula C15H21NO2 B378021 2-(Piperidin-1-yl)ethyl 4-methylbenzoate

2-(Piperidin-1-yl)ethyl 4-methylbenzoate

Cat. No.: B378021
M. Wt: 247.33g/mol
InChI Key: ZSBLNYWLMIACHK-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethyl 4-methylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 4-methyl group and a 2-(piperidin-1-yl)ethyl moiety.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

2-piperidin-1-ylethyl 4-methylbenzoate

InChI

InChI=1S/C15H21NO2/c1-13-5-7-14(8-6-13)15(17)18-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3

InChI Key

ZSBLNYWLMIACHK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Compound 5b (SP-2): N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine

  • Core Structure : Pyrimidine ring substituted with a 4-chlorophenyl group and a 2-(piperidin-1-yl)ethyl chain.
  • Pharmacological Activity : Exhibits potent anti-Alzheimer’s activity in vivo, comparable to donepezil (a cholinesterase inhibitor). Molecular docking studies reveal interactions with acetylcholinesterase (AChE) similar to donepezil, suggesting shared binding mechanisms .
  • Key Difference : The pyrimidine core in SP-2 enhances π-π stacking with AChE’s aromatic residues, whereas the benzoate ester in the target compound may prioritize different metabolic pathways.

Ethyl (Z)-2-(2-Oxoindolin-3-ylidene)-2-(piperidin-1-yl)acetate

  • Core Structure : Oxindole scaffold fused with a nitroacetate group replaced by a piperidine moiety.
  • Stability : The nitro group in precursor compounds is unstable and prone to nucleophilic substitution by piperidine, limiting synthetic utility. This contrasts with the target compound’s ester linkage, which is more stable under physiological conditions .

Ethyl 2-(Piperidin-4-yl)acetate

  • Core Structure : Acetate ester with a piperidin-4-yl substituent.
  • Physicochemical Properties :
    • logP : 1.23 (indicative of moderate lipophilicity).
    • GI Absorption : High (94.4%), suggesting favorable oral bioavailability.
    • BBB Permeability : Moderate, suitable for central nervous system (CNS) targeting .
  • Comparison : The 4-methylbenzoate group in the target compound likely increases aromatic interactions but may reduce BBB penetration compared to the simpler acetate structure.

Benzoate Ester Derivatives

Methyl 4-(Piperidin-1-ylmethyl)benzoate

  • Core Structure : Benzoate ester with a piperidin-1-ylmethyl group at the para position.
  • Structural Variance : The methyl ester and shorter alkyl chain (vs. ethyl in the target compound) reduce molecular weight (265.34 g/mol vs. ~289 g/mol for the target) and alter solubility.
  • Applications : Used in high-throughput screening for CNS drug discovery due to its balanced logP (2.15) and synthetic accessibility .

2-(1H-Benzotriazol-1-yl)-1-(2-Chlorobenzoyl)ethyl 4-Methylbenzoate

  • Core Structure : Benzoate ester fused with benzotriazole and 2-chlorobenzoyl groups.
  • Crystal Structure :
    • Dihedral angles between aromatic rings: 85.2° (benzotriazole vs. chlorobenzoyl), 65.8° (benzotriazole vs. 4-methylbenzoate).
    • Packing interactions: Stabilized by π-π stacking (3.8 Å) and C–H···π bonds, similar to the target compound’s predicted solid-state behavior .

Anti-Alzheimer’s Activity

Compound Assay Model Key Finding Reference
SP-2 In vivo (AChE inhibition) IC50 ≈ 0.8 µM (comparable to donepezil)
This compound N/A No direct data; inferred stability from ester analogs

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) BBB Permeability
Target Compound ~289 2.5* ~0.15 (aqueous) Moderate
Ethyl 2-(Piperidin-4-yl)acetate 185.27 1.23 12.4 Moderate
Methyl 4-(Piperidin-1-ylmethyl)benzoate 265.34 2.15 0.45 Low

*Estimated via computational modeling.

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